molecular formula C14H12N2O2 B186790 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 134894-53-4

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No. B186790
M. Wt: 240.26 g/mol
InChI Key: TXTGKJLFUVMVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one, also known as DBZ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBZ belongs to the class of benzoxazepine compounds and has shown promising results in various biological assays.

Mechanism Of Action

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one inhibits the Notch signaling pathway by binding to the extracellular domain of the Notch receptor. This prevents the cleavage of the Notch receptor by the γ-secretase enzyme, which is necessary for the activation of the pathway. As a result, downstream targets of the Notch pathway, such as Hes1 and Hey1, are not activated, leading to the suppression of cell proliferation and differentiation.

Biochemical And Physiological Effects

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been found to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been shown to protect neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage.

Advantages And Limitations For Lab Experiments

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has several advantages as a research tool. It is a potent and selective inhibitor of the Notch pathway, making it a valuable tool for studying the role of Notch signaling in different biological systems. 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is also relatively easy to synthesize, making it accessible to researchers. However, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has some limitations as well. It has low solubility in water, which can make it difficult to use in some assays. Additionally, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has not been extensively studied in vivo, so its effects in whole organisms are not well understood.

Future Directions

There are several future directions for research on 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one. One area of interest is the development of more potent and selective Notch inhibitors based on the structure of 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one. Another direction is the investigation of the effects of 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one in vivo, particularly in animal models of cancer and neurodegenerative diseases. Additionally, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one could be studied in combination with other therapies to determine its potential as a synergistic treatment option. Finally, the Notch pathway plays a role in various biological systems, so 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one could be studied in other contexts, such as stem cell differentiation and immune cell function.
In conclusion, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic compound that has shown promising results in scientific research. Its potential therapeutic applications in cancer and neurodegenerative diseases make it a valuable research tool. Future research could lead to the development of more potent and selective Notch inhibitors and a better understanding of the effects of 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one in vivo.

Synthesis Methods

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can be synthesized using a one-pot reaction from readily available starting materials. The synthesis involves the condensation of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base, followed by a cyclization step to form the benzoxazepine ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been linked to the suppression of tumor growth and the prevention of neurodegenerative diseases.

properties

CAS RN

134894-53-4

Product Name

6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C14H12N2O2/c1-9-5-6-11-12(8-9)18-13-10(4-3-7-15-13)14(17)16(11)2/h3-8H,1-2H3

InChI Key

TXTGKJLFUVMVAZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C

Other CAS RN

134894-53-4

Origin of Product

United States

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